molecular formula C11H12ClNO2 B5149170 N-allyl-3-chloro-4-methoxybenzamide

N-allyl-3-chloro-4-methoxybenzamide

Cat. No.: B5149170
M. Wt: 225.67 g/mol
InChI Key: JOEPOPBYWSHOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-chloro-4-methoxybenzamide, also known as ACM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine and agriculture. This compound belongs to the class of benzamides and is synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-allyl-3-chloro-4-methoxybenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit herbicidal and fungicidal properties in agricultural applications. However, its effects on human physiology are not well understood and require further research.

Advantages and Limitations for Lab Experiments

N-allyl-3-chloro-4-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied, and its effects are well documented. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects on human physiology are not well documented. It also requires further research to determine its potential toxicity and side effects.

Future Directions

There are several future directions for research on N-allyl-3-chloro-4-methoxybenzamide. One potential direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to determine its potential toxicity and side effects, as well as its effects on human physiology. Finally, its potential applications in agriculture should also be further investigated.

Synthesis Methods

The synthesis of N-allyl-3-chloro-4-methoxybenzamide involves a series of reactions starting with the reaction of 3-chloro-4-methoxyaniline with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with phosgene and ammonia to form N-(3-chloro-4-methoxyphenyl) carbamoyl chloride. Finally, this compound is reacted with allyl amine to form this compound.

Scientific Research Applications

N-allyl-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as an anti-cancer agent. In agriculture, it has been found to exhibit herbicidal and fungicidal properties.

Properties

IUPAC Name

3-chloro-4-methoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEPOPBYWSHOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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